1H and 13C NMR chemical shifts for 3-Bromo-5-iodobenzyl bromide
1H and 13C NMR chemical shifts for 3-Bromo-5-iodobenzyl bromide
An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 3-Bromo-5-iodobenzyl bromide
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers and professionals in drug development, the precise structural elucidation of novel molecules is a critical step. This guide offers a detailed examination of the predicted 1H and 13C NMR spectral characteristics of 3-Bromo-5-iodobenzyl bromide, a polysubstituted aromatic compound. Due to the absence of published experimental spectra for this specific molecule, this document provides a comprehensive analysis based on established NMR principles, data from analogous compounds, and predictive methodologies. This approach not only offers a reliable spectral forecast for 3-Bromo-5-iodobenzyl bromide but also serves as a practical guide to spectral interpretation for similarly complex halogenated aromatics.
Predicted 1H and 13C NMR Spectral Data
The following tables summarize the predicted NMR data for 3-Bromo-5-iodobenzyl bromide. These predictions are derived from the analysis of substituent effects and comparison with structurally related compounds.
Table 1: Predicted 1H NMR Data for 3-Bromo-5-iodobenzyl bromide (in CDCl3)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.70 | t | ~1.5 |
| H-4 | ~7.55 | t | ~1.5 |
| H-6 | ~7.80 | t | ~1.5 |
| -CH2Br | ~4.45 | s | - |
Table 2: Predicted 13C NMR Data for 3-Bromo-5-iodobenzyl bromide (in CDCl3)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-CH2Br) | ~140 |
| C-2 (C-H) | ~130 |
| C-3 (C-Br) | ~122 |
| C-4 (C-H) | ~138 |
| C-5 (C-I) | ~95 |
| C-6 (C-H) | ~135 |
| -CH2Br | ~32 |
Analysis and Interpretation of Predicted Spectra
The predicted chemical shifts for 3-Bromo-5-iodobenzyl bromide are rationalized by considering the electronic effects of the substituents on the benzene ring and the benzylic methylene group.
1H NMR Spectrum Analysis
The aromatic region of the 1H NMR spectrum is expected to display three distinct signals for the three aromatic protons. The substitution pattern (1,3,5-trisubstituted) dictates that the protons at positions 2, 4, and 6 will exhibit small meta-couplings to each other, resulting in narrow triplets (or triplets of triplets that appear as narrow triplets).
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H-6 (~7.80 ppm): This proton is flanked by two deshielding groups, the iodine at C-5 and the bromomethyl group at C-1. The cumulative electron-withdrawing effect of these groups is expected to shift this proton the furthest downfield.
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H-2 (~7.70 ppm): This proton is situated between the bromomethyl group at C-1 and the bromine at C-3. Its chemical shift will be significantly downfield due to the proximity of these two electron-withdrawing substituents.
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H-4 (~7.55 ppm): This proton is positioned between the bromine at C-3 and the iodine at C-5. While still in a deshielded environment, it is predicted to be the most upfield of the aromatic protons.
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-CH2Br (~4.45 ppm): The benzylic protons of benzyl bromides typically resonate in the range of 4.4-4.6 ppm.[1] The presence of two halogen substituents on the aromatic ring will have a minor deshielding effect on these protons, placing the predicted chemical shift at approximately 4.45 ppm. This signal is expected to be a singlet as there are no adjacent protons to couple with.
13C NMR Spectrum Analysis
The 13C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule.
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C-1 (~140 ppm): The carbon atom attached to the bromomethyl group is expected to be significantly deshielded due to the attachment of a carbon bearing an electronegative bromine atom and its position within the aromatic ring.
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C-3 (C-Br) (~122 ppm) and C-5 (C-I) (~95 ppm): The carbons directly bonded to the halogen atoms will exhibit chemical shifts influenced by the "heavy atom effect." While bromine is electronegative, the heavy iodine atom induces a significant upfield shift in the resonance of the carbon it is attached to. Therefore, C-5 is predicted to be the most upfield of the aromatic carbons.
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Aromatic C-H Carbons (C-2, C-4, C-6): These carbons will resonate in the typical aromatic region (125-140 ppm). Their precise chemical shifts are influenced by the combined electronic effects of the neighboring substituents.
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-CH2Br (~32 ppm): The carbon of the bromomethyl group is expected to appear in the aliphatic region, with a chemical shift characteristic of a carbon atom bonded to a bromine atom.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality 1H and 13C NMR spectra for 3-Bromo-5-iodobenzyl bromide, the following experimental protocol is recommended.
Step-by-Step Methodology
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of 3-Bromo-5-iodobenzyl bromide.
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Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). Chloroform-d is a suitable solvent as it is capable of dissolving a wide range of organic compounds and has well-defined residual solvent peaks for spectral calibration.[2][3]
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Transfer the solution to a clean, dry 5 mm NMR tube.
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1H NMR Acquisition:
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Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
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Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') should be used.
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Number of Scans: 16-32 scans should be sufficient to obtain a good signal-to-noise ratio.
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Relaxation Delay (d1): A relaxation delay of 1-2 seconds is appropriate.
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Acquisition Time (aq): An acquisition time of at least 3-4 seconds should be used to ensure good resolution.
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Spectral Width (sw): A spectral width of approximately 16 ppm (from -2 to 14 ppm) is suitable for most organic molecules.
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13C NMR Acquisition:
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') should be used to simplify the spectrum to single lines for each carbon.
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Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of 13C.
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Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
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Spectral Width (sw): A spectral width of approximately 240 ppm (from -10 to 230 ppm) will cover the entire range of 13C chemical shifts for organic compounds.
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Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase correct the spectrum.
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Perform baseline correction.
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Calibrate the spectrum using the TMS signal at 0 ppm (for 1H and 13C) or the residual solvent peak of CDCl3 (7.26 ppm for 1H and 77.16 ppm for 13C).[3]
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Integrate the signals in the 1H spectrum to determine the relative number of protons.
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Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in acquiring NMR data.
Structure-Spectrum Correlation
The following diagram visually connects the structural features of 3-Bromo-5-iodobenzyl bromide to their expected regions in the 1H and 13C NMR spectra.
Caption: Correlation of the molecular structure with predicted NMR spectral regions.
Conclusion
This technical guide provides a detailed predictive analysis of the 1H and 13C NMR spectra of 3-Bromo-5-iodobenzyl bromide. By understanding the influence of the bromo and iodo substituents on the aromatic ring and the benzylic position, researchers can confidently identify this compound and similar structures. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data, which is essential for accurate structural verification in chemical synthesis and drug development.
References
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Royal Society of Chemistry. (2025). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. Retrieved from [Link]
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NMR Core. (n.d.). (Br) Bromine NMR. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. PMC. Retrieved from [Link]
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American Chemical Society Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
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